![molecular formula C16H18N6O B2708330 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide CAS No. 2034560-91-1](/img/structure/B2708330.png)
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A Cu-catalyzed annulation reaction of azirines and aryldiazonium salts provides fully substituted N2 -aryl-1,2,3-triazoles . This regiospecific method allows access to a broad spectrum of products substituted with diverse aryl and alkyl moieties .Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Reaction of 4-bromo- NH -1,2,3-triazoles with alkyl halides in the presence of K 2 CO 3 in DMF produced the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process . Subsequent Suzuki cross-coupling reaction provided an efficient synthesis of 2,4,5-trisubstituted triazoles, whereas hydrogenation furnished an efficient synthesis of 2,4-disubstituted triazoles .Physical And Chemical Properties Analysis
The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Scientific Research Applications
- Click Reactions : The compound’s triazole functionality aligns with click chemistry principles. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling bioconjugation and drug delivery applications .
Click Chemistry and Bioconjugation
Biological Activity and Enzyme Inhibition
Mechanism of Action
Target of Action
The primary targets of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide It’s known that 1,2,3-triazoles, a core structure in this compound, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The exact mode of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide Compounds with a 1,2,3-triazole core have been found to interact actively with various biological targets .
Biochemical Pathways
The specific biochemical pathways affected by N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide 1,2,3-triazoles are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
The molecular and cellular effects of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide Compounds with a 1,2,3-triazole core have been found to exhibit a range of biological activities .
Future Directions
The development of novel antimicrobial drugs for combating ever-growing drug-resistant infections effectively is a current focus in medicinal chemistry . Triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .
properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11(2)15(10-22-18-7-8-19-22)21-16(23)14-9-17-12-5-3-4-6-13(12)20-14/h3-9,11,15H,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGZCASVWZVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide |
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